

Spectroscopic Profile of N-(p-Chlorobenzoyl)-panisidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-(p-Chlorobenzoyl)-p-anisidine	
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This technical guide provides a comprehensive overview of the spectroscopic data for **N-(p-Chlorobenzoyl)-p-anisidine**, also known as 4-Chloro-N-(4-methoxyphenyl)benzamide. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-(p-Chlorobenzoyl)-p- anisidine**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for N-(p-Chlorobenzoyl)-p-anisidine



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
3.82	S	-	3H	-OCH₃
6.93	d	9.0	2H	Ar-H (ortho to - OCH₃)
7.46	d	8.7	2H	Ar-H (ortho to - Cl)
7.55	d	9.0	2H	Ar-H (ortho to - NH)
7.85	d	8.7	2H	Ar-H (ortho to - CO)
8.01	S	-	1H	-NH

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for N-(p-Chlorobenzoyl)-p-anisidine



Chemical Shift (δ) ppm	Assignment
55.4	-OCH₃
114.2	Ar-C (ortho to -OCH₃)
122.5	Ar-C (ortho to -NH)
128.8	Ar-C (ortho to -CI)
129.5	Ar-C (ortho to -CO)
131.0	Ar-C (ipso to -NH)
133.6	Ar-C (ipso to -CO)
137.5	Ar-C (ipso to -CI)
156.8	Ar-C (ipso to -OCH₃)
164.7	-C=O

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for N-(p-Chlorobenzoyl)-p-anisidine

Wavenumber (cm ⁻¹)	Assignment	
3320	N-H stretching	
1645	C=O stretching (Amide I)	
1595	N-H bending (Amide II)	
1510, 1485	Aromatic C=C stretching	
1240	C-O-C stretching (asymmetric)	
1080	C-CI stretching	
1030	C-O-C stretching (symmetric)	

Mass Spectrometry (MS)



Table 4: Mass Spectrometry Data for N-(p-Chlorobenzoyl)-p-anisidine

m/z	Relative Intensity (%)	Assignment
261	45	[M]+
263	15	[M+2] ⁺ (due to ³⁷ Cl)
139	100	[C ₇ H ₅ ClO] ⁺
123	80	[C7H9NO]+
111	30	[C ₆ H ₄ CI] ⁺
92	25	[C ₆ H ₆ N] ⁺
77	20	[C ₆ H ₅] ⁺

Experimental Protocols Synthesis of N-(p-Chlorobenzoyl)-p-anisidine

N-(p-Chlorobenzoyl)-p-anisidine can be synthesized by the reaction of p-anisidine with p-chlorobenzoyl chloride in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane or chloroform. The reaction mixture is typically stirred at room temperature for several hours. After the reaction is complete, the mixture is washed with dilute acid and base to remove unreacted starting materials and byproducts. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **N-(p-Chlorobenzoyl)-p-anisidine**.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR)
 spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a

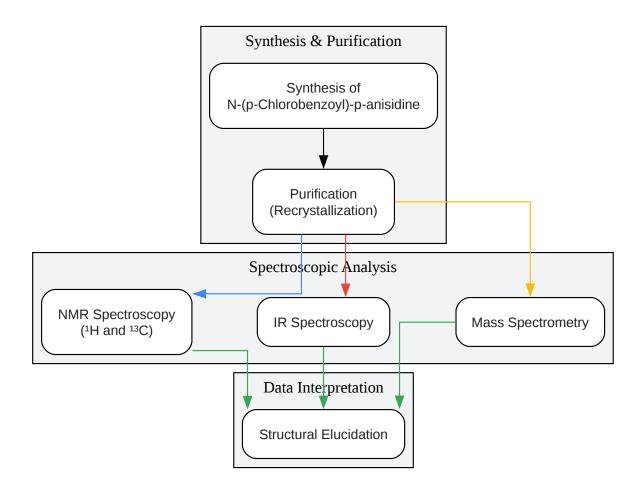


salt plate (e.g., NaCl or KBr).

Mass Spectrometry: The mass spectrum is typically acquired using an electron ionization
(EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized
and bombarded with a beam of electrons, causing ionization and fragmentation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **N-(p-Chlorobenzoyl)-p-anisidine**.



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General workflow for spectroscopic analysis.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com